molecular formula C18H14Cl2N2O2S2 B4276871 (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

Cat. No.: B4276871
M. Wt: 425.4 g/mol
InChI Key: FYAXBRKGBQGUMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with benzothiophene and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiophene and thiophene intermediates, followed by their coupling with piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-piperazine
  • Methyl 2-(((3,6-dichloro-1-benzothien-2-yl)carbonyl)amino)benzoate

Uniqueness

(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern and the presence of both benzothiophene and thiophene rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-(3,6-dichloro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S2/c19-11-3-4-12-14(10-11)26-16(15(12)20)18(24)22-7-5-21(6-8-22)17(23)13-2-1-9-25-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAXBRKGBQGUMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 2
Reactant of Route 2
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 3
Reactant of Route 3
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 4
Reactant of Route 4
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 5
Reactant of Route 5
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE
Reactant of Route 6
Reactant of Route 6
(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.